![molecular formula C6H6N4S B092677 4-Hydrazinothieno[3,2-d]pyrimidine CAS No. 16229-26-8](/img/structure/B92677.png)
4-Hydrazinothieno[3,2-d]pyrimidine
Overview
Description
4-Hydrazinothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H6N4S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Hydrazinothieno[3,2-d]pyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The molecular weight of this compound is 166.21 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydrazinothieno[3,2-d]pyrimidine are not detailed in the available literature, pyrimidine compounds are known for their various chemical interactions and applications .
Physical And Chemical Properties Analysis
4-Hydrazinothieno[3,2-d]pyrimidine has a molecular weight of 166.21 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 166.03131738 g/mol . The Topological Polar Surface Area is 92.1 Ų, and it has a Heavy Atom Count of 11 .
Scientific Research Applications
Core Structure in Drug Molecules
Pyrimidines, including 4-Hydrazinothieno[3,2-d]pyrimidine, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics .
Anti-Infective Applications
Pyrimidine-based drugs have been used in the development of anti-infective therapeutics . This includes the treatment of bacterial, fungal, and viral infections .
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs . For instance, certain pyrimidine derivatives have displayed excellent anticancer activity against various cancer cell lines .
Immunology and Immuno-Oncology Applications
Pyrimidine-based drugs have been used in the field of immunology and immuno-oncology . They have been used to modulate the immune response in the treatment of various diseases .
Neurological Disorder Applications
Pyrimidines have been used in the treatment of neurological disorders . They have been used in the development of drugs for the treatment of conditions such as chronic pain and diabetes mellitus .
Anti-Inflammatory Applications
Pyrimidines, including 4-Hydrazinothieno[3,2-d]pyrimidine, have been used in the development of anti-inflammatory drugs . These drugs help to reduce inflammation and can be used in the treatment of various inflammatory conditions .
Analgesic Applications
Pyrimidines have been used in the development of analgesic drugs . These drugs are used to relieve pain .
Antioxidant Applications
Pyrimidines have been used in the development of antioxidant drugs . These drugs help to protect the body from damage caused by harmful molecules known as free radicals .
Safety and Hazards
Mechanism of Action
Target of Action
4-Hydrazinothieno[3,2-d]pyrimidine is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
These could include the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in regulating the immune response to infection .
Pharmacokinetics
The compound’s molecular weight of 16621 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the action of 4-Hydrazinothieno[3,2-d]pyrimidine is primarily its anti-inflammatory effects. By inhibiting the expression and activities of key inflammatory mediators, it helps to reduce inflammation and associated symptoms .
properties
IUPAC Name |
thieno[3,2-d]pyrimidin-4-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-5-4(1-2-11-5)8-3-9-6/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGLBGUBIKIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinothieno[3,2-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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